molecular formula C21H23NO6S B11103217 2-(Morpholin-4-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate

2-(Morpholin-4-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate

Cat. No.: B11103217
M. Wt: 417.5 g/mol
InChI Key: ADPDZSXHPTZSPW-UHFFFAOYSA-N
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Description

2-(Morpholin-4-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate is an organic compound that features a morpholine ring, a carbonothioyl group, and a trimethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate typically involves the reaction of 2-(morpholin-4-ylcarbonothioyl)phenol with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reaction, purification, and isolation.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The thioyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonothioyl group can be reduced to a thiol.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

2-(Morpholin-4-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s morpholine ring and carbonothioyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The trimethoxybenzoate moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Morpholin-4-ylmethyl)phenylmethanol hydrochloride
  • 3-(Morpholin-4-ylcarbothioyl)phenyl 3,4,5-trimethoxybenzoate
  • 2-(Morpholin-4-ylcarbothioyl)phenyl (2E)-3-phenylacrylate

Uniqueness

2-(Morpholin-4-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate is unique due to its combination of a morpholine ring, a carbonothioyl group, and a trimethoxybenzoate moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H23NO6S

Molecular Weight

417.5 g/mol

IUPAC Name

[2-(morpholine-4-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C21H23NO6S/c1-24-17-12-14(13-18(25-2)19(17)26-3)21(23)28-16-7-5-4-6-15(16)20(29)22-8-10-27-11-9-22/h4-7,12-13H,8-11H2,1-3H3

InChI Key

ADPDZSXHPTZSPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC=C2C(=S)N3CCOCC3

Origin of Product

United States

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